molecular formula C10H15BrN2 B1525478 3-bromo-N-pentylpyridin-2-amine CAS No. 885370-46-7

3-bromo-N-pentylpyridin-2-amine

Cat. No. B1525478
M. Wt: 243.14 g/mol
InChI Key: KGQLDOCYSOTQOQ-UHFFFAOYSA-N
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Description

3-bromo-N-pentylpyridin-2-amine is a synthetic compound with a CAS Number of 885370-46-7 . It has a molecular weight of 243.15 and is a liquid at room temperature . It is used in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for 3-bromo-N-pentylpyridin-2-amine is 1S/C10H15BrN2/c1-2-3-4-7-12-10-9 (11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3, (H,12,13) . This indicates the presence of carbon, hydrogen, bromine, and nitrogen atoms in the molecule.

Its molecular weight is 243.15 .

Scientific Research Applications

  • Chemodivergent Synthesis

    • Field : Organic Chemistry
    • Application : This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
    • Method : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
    • Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Sustainable Materials for Coating Applications

    • Field : Environmental Science and Pollution Research
    • Application : This research proposes a sustainable alternative to the widely used petroleum-based epoxy coatings .
    • Method : Epoxidized corn oil (ECO) was tested as a potential matrix for advanced nanocomposite coating materials reinforced with 0.25 to 1 wt.% single-walled carbon nanotubes (SW) with carboxyl and amide functionalities .
    • Results : The research showed that the elemental composition of the epoxy networks was monitored by XPS, showing the increase of O/C ratio to 0.387 when carboxyl-functionalized SW are added .

properties

IUPAC Name

3-bromo-N-pentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-4-7-12-10-9(11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQLDOCYSOTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-pentylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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